2-[9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-mesitylacetamide
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Overview
Description
2-[9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-mesitylacetamide is a bioactive molecule listed in the ChEMBL database, which is a manually curated database of bioactive molecules with drug-like properties . This compound has gained significant attention in scientific research due to its potential therapeutic applications, environmental impact, and industrial uses.
Preparation Methods
The preparation of 2-[9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-mesitylacetamide involves synthetic routes and reaction conditions that are meticulously designed to achieve high purity and yield. One of the methods involves the use of a substituted bridge ring inhibitor, which is prepared through a series of chemical reactions . The industrial production methods for this compound are optimized to ensure scalability and cost-effectiveness while maintaining the quality of the final product .
Chemical Reactions Analysis
2-[9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-mesitylacetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs.
Scientific Research Applications
2-[9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-mesitylacetamide has a wide range of scientific research applications. In chemistry, it is used as a tool compound for probing specific molecular targets and pathways. In biology, it is employed in studies related to cellular functions and mechanisms. In medicine, this compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders. Additionally, this compound has industrial applications, including its use in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-[9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-mesitylacetamide involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in cancer research, this compound may target specific proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
2-[9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-mesitylacetamide can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include those listed in the ChEMBL database, which share structural and functional similarities with this compound . The unique properties of this compound, such as its specific molecular targets and pathways, set it apart from these similar compounds and make it a valuable tool in scientific research.
Biological Activity
The compound 2-[9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-mesitylacetamide (CAS Number: 1206988-15-9) is a novel pyrazolo-triazole derivative with potential therapeutic applications. This article reviews its biological activity based on diverse sources, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C22H19F4N6O2 with a molecular weight of 470.4 g/mol. The structure features a complex arrangement that contributes to its biological properties.
Property | Value |
---|---|
Molecular Formula | C22H19F4N6O2 |
Molecular Weight | 470.4 g/mol |
CAS Number | 1206988-15-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound likely exerts its effects through:
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular signaling pathways.
- Receptor Modulation : The compound could modulate the activity of various receptors, influencing downstream signaling cascades.
- Antiviral Activity : Preliminary studies suggest potential antiviral properties against several viruses.
Antiviral Activity
Research has indicated that derivatives of pyrazolo[1,5-a]triazoles exhibit significant antiviral activity. For instance, compounds structurally related to the target compound have shown efficacy against viruses such as HSV and HIV. The mechanism often involves disruption of viral replication processes.
Anticancer Potential
Studies indicate that similar compounds may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This is achieved through the modulation of pathways associated with cell survival and proliferation.
Anti-inflammatory Effects
Compounds in this class have also been investigated for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and enzymes like COX-2, which are implicated in various inflammatory diseases.
Case Studies and Research Findings
- Antiviral Screening : A study evaluated various pyrazolo derivatives for their antiviral properties against HSV and HIV. The results demonstrated that certain modifications to the pyrazolo structure enhanced antiviral activity significantly (PubMed ID: 18982498) .
- Structure-Activity Relationship (SAR) : Research has shown that the introduction of fluorine atoms at specific positions on the phenyl ring can enhance bioactivity by increasing lipophilicity and receptor affinity (ResearchGate publication) .
- In Vivo Studies : Animal models have been used to assess the therapeutic potential of similar compounds in treating viral infections and cancers, showing promising results in reducing tumor size and viral load (ChemDiv screening results) .
Properties
IUPAC Name |
2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN6O2/c1-14-10-15(2)22(16(3)11-14)26-21(32)13-31-24(33)29-8-9-30-20(23(29)28-31)12-19(27-30)17-4-6-18(25)7-5-17/h4-12H,13H2,1-3H3,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMTUODUNHETHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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